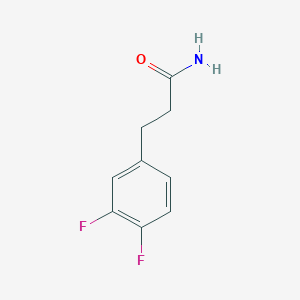

3-(3,4-Difluorophenyl)propanamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound likely exhibits weak absorption in the UV region (λₘₐₓ ~270 nm) due to π→π* transitions in the aromatic ring.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry would yield the following fragmentation pattern:

Thermogravimetric Analysis and Phase Transition Behavior

No experimental thermogravimetric analysis (TGA) data are available. However, analogous compounds with similar molecular weights exhibit:

- Decomposition onset : ~200–250°C.

- Phase transitions : A melting point range of 76–80°C has been reported for structurally related propanamides.

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

Propriétés

IUPAC Name |

3-(3,4-difluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQRRQRBAHSJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098350-17-4 | |

| Record name | 3-(3,4-difluorophenyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)propanamide typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method is the reductive amination of 3,4-difluorobenzaldehyde with propylamine, followed by the reduction of the resulting imine to yield the desired propanamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Difluorophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-(3,4-Difluorophenyl)propanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create a wide array of derivatives that can be tailored for specific applications in pharmaceuticals and materials science. The presence of fluorine atoms can enhance the stability and reactivity of the compound in synthetic pathways, which is critical for developing novel chemical entities.

Biological Research

Potential Biological Activity

Research indicates that this compound may exhibit interactions with various biomolecules, making it a candidate for studies in pharmacology and biochemistry. The difluorophenyl group is believed to enhance binding affinity to specific enzymes or receptors, potentially leading to significant biological effects. This compound's mechanism of action involves modulation of enzyme activity or receptor binding, which could influence physiological processes .

Pharmacological Applications

The compound has garnered attention for its potential as a pharmaceutical agent. Its structural similarities to known analgesics suggest that it might play a role in pain management and neuropharmacology. Ongoing research aims to explore its efficacy in treating various conditions through targeted interactions with biological systems .

Industrial Applications

Production of Specialty Chemicals

In industrial contexts, this compound can be utilized in the production of specialty chemicals. Its unique properties allow for the development of materials with enhanced performance characteristics, which are valuable in sectors such as coatings, plastics, and agrochemicals .

Case Studies and Research Findings

-

Binding Affinity Studies

A study demonstrated that compounds similar to this compound exhibited varying binding affinities to specific protein targets. This research emphasizes the importance of structural modifications in enhancing biological activity and therapeutic potential . -

Anticancer Activity Investigation

In vitro studies have shown that derivatives containing amide moieties similar to this compound displayed anticancer activities against various cancer cell lines. These findings suggest that further exploration into this compound could lead to the development of new anticancer agents . -

Synthesis and Characterization

Research focusing on the synthesis of trifluoromethyl pyrimidine derivatives bearing amide moieties has revealed promising antifungal and insecticidal properties. The methodologies developed in these studies could be adapted for synthesizing this compound derivatives for agricultural applications .

Mécanisme D'action

The mechanism of action of 3-(3,4-Difluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues with Halogen Substitutions

Key Insights :

- Chlorination (e.g., 3-chloro derivative) increases molecular weight and density compared to the parent compound but may reduce aqueous solubility due to higher hydrophobicity .

Derivatives with Heterocyclic Modifications

Key Insights :

- Heterocyclic additions (e.g., pyrrolidinyl, morpholine) significantly increase molecular weight and complexity, often enhancing receptor binding specificity .

- Sulfonamide and thiazole modifications (e.g., CAS 1040668-55-0) improve target engagement but reduce solubility due to bulky substituents .

Hydroxylated and Polar Derivatives

Key Insights :

Activité Biologique

3-(3,4-Difluorophenyl)propanamide, with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g/mol, is an organic compound characterized by a difluorophenyl group attached to a propanamide moiety. This compound is of significant interest in both chemical synthesis and biological research due to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, potentially leading to various biological effects. The exact mechanisms can vary based on the context of use and the specific biological systems involved.

Pharmacological Applications

Research indicates that this compound may have applications in pharmacology, particularly as a pharmaceutical agent. Its structure suggests potential use in drug development, particularly in areas related to neuropharmacology and pain management due to its structural similarities with known analgesics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 3-(3,4-Dichlorophenyl)propanamide | Chlorine atoms instead of fluorine | Similar pharmacological profiles |

| 3-(3,4-Dimethoxyphenyl)propanamide | Methoxy groups instead of fluorine | Potential use in organic synthesis |

| 3-(3,4-Difluorophenyl)propanoic acid | Carboxylic acid group instead of amide | Investigated for metabolic pathways |

Case Studies and Research Findings

- Neuropharmacological Studies : A study investigating the effects of various difluorinated compounds on neurotransmitter systems found that compounds similar to this compound exhibited modulatory effects on serotonin receptors, indicating potential use in treating mood disorders .

- Analgesic Properties : Research has shown that analogs of this compound may exhibit analgesic properties comparable to established pain relief medications. This suggests that further exploration into its efficacy could yield valuable insights for pain management therapies .

Synthetic Routes

The synthesis of this compound typically involves the reductive amination of 3,4-difluorobenzaldehyde with propylamine. This process can be optimized for high yield and purity through controlled conditions and the use of catalysts.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Converts the amide group into carboxylic acids.

- Reduction : The amide can be reduced to an amine.

- Electrophilic Substitution : The difluorophenyl group can participate in various substitution reactions.

These reactions are crucial for modifying the compound for specific applications in research and industry.

Q & A

Q. What analytical techniques are recommended to verify the structural integrity of synthetic 3-(3,4-Difluorophenyl)propanamide?

- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, focus on the aromatic region (δ 6.8–7.5 ppm) to confirm the 3,4-difluorophenyl substituents and the amide proton (δ ~6.5 ppm). HRMS should match the molecular formula (C₉H₈F₂NO; theoretical MW 219.06). Cross-validate with infrared (IR) spectroscopy to confirm the amide C=O stretch (~1650–1680 cm⁻¹). Structural discrepancies may arise from incomplete fluorination or amide hydrolysis, necessitating column purification (e.g., silica gel with ethyl acetate/hexane) .

Q. How should researchers prepare stable stock solutions of this compound for cellular assays?

- Methodological Answer: Dissolve the compound in anhydrous DMSO at 50 mg/mL (137.22 mM) as a primary stock. For working concentrations (e.g., 1–20 µM), dilute in assay buffer containing ≤0.1% DMSO to avoid solvent toxicity. Store aliquots at -80°C for long-term stability (1 year) and avoid freeze-thaw cycles. Validate solubility via dynamic light scattering (DLS) to detect aggregates. If precipitation occurs, consider sonication or co-solvents (e.g., PEG-300) at biocompatible ratios .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer: Use nitrile gloves, safety goggles, and a lab coat. Conduct all procedures in a fume hood to minimize inhalation risks. Avoid skin contact, as halogenated aromatic compounds may cause irritation. Dispose of waste via halogenated solvent disposal protocols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store the compound at -20°C in a desiccator to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the fluorination pattern of this compound influence its interaction with GPR183 in inflammatory bowel disease (IBD) models?

- Methodological Answer: The 3,4-difluoro substitution enhances electron-withdrawing effects, stabilizing the aromatic ring and improving binding to GPR183’s hydrophobic pocket. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) against the endogenous ligand 7α,25-OHC. Compare with mono-fluoro or non-fluorinated analogs to isolate fluorine’s role. In murine colitis models, administer the compound intraperitoneally (10 mg/kg) and monitor cytokine levels (e.g., IL-6, TNF-α) via ELISA to assess anti-inflammatory efficacy .

Q. What experimental strategies can mitigate the low aqueous solubility of this compound in pharmacokinetic studies?

- Methodological Answer: Employ prodrug approaches (e.g., esterification of the amide group) to enhance solubility. Alternatively, use nanoformulations like liposomes or cyclodextrin complexes. For in vivo studies, prepare a vehicle of 5% DMSO + 30% PEG-300 + 65% saline. Validate solubility via phase solubility analysis and monitor plasma concentrations using LC-MS/MS. If precipitation occurs in gastrointestinal fluid, consider enteric coatings for oral delivery .

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies of this compound?

- Methodological Answer: Conduct metabolite profiling (e.g., liver microsome assays) to identify active or inactive derivatives. Use stable isotope labeling (e.g., ¹⁸F) to track biodistribution via PET imaging. Cross-validate in vitro assays (e.g., GPR183 transfection in HEK293 cells) with primary immune cell isolates (e.g., B cells from IBD patients). Statistical analysis (e.g., two-way ANOVA) should account for inter-species variability in metabolic enzymes .

Q. What synthetic routes are optimal for scaling up this compound while minimizing impurities?

- Methodological Answer: Prioritize amide coupling via 3-(3,4-difluorophenyl)propanoic acid and ammonia using carbodiimide reagents (e.g., EDC/HOBt). Monitor reaction progress by TLC (Rf ~0.3 in EtOAc/hexane 1:1). Purify via recrystallization (ethanol/water) to remove unreacted acid or amine byproducts. For large-scale batches, optimize reaction time (48–72 hours) and temperature (40–50°C) to achieve >95% purity (validated by HPLC). Consider flow chemistry for continuous production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.